N-[N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl]-D-tryptophan

Peptide Synthesis Purity Analysis Procurement

Procure Boc-Aib-D-Trp-OH (CAS 159634-94-3) to ensure the chiral integrity and conformational rigidity essential for your peptidomimetic synthesis. This pre-formed dipeptide uniquely combines an N-terminal Boc-protected Aib residue with a D-tryptophan, delivering a >70% yield in Anamorelin (RC-1291) synthesis, a result unattainable with single amino acid coupling or incorrect enantiomers. Its orthogonal Boc protection allows for selective deprotection in Fmoc-based strategies, simplifying your solid-phase peptide synthesis workflows.

Molecular Formula C20H27N3O5
Molecular Weight 389.4 g/mol
CAS No. 159634-94-3
Cat. No. B061426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl]-D-tryptophan
CAS159634-94-3
Molecular FormulaC20H27N3O5
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C20H27N3O5/c1-19(2,3)28-18(27)23-20(4,5)17(26)22-15(16(24)25)10-12-11-21-14-9-7-6-8-13(12)14/h6-9,11,15,21H,10H2,1-5H3,(H,22,26)(H,23,27)(H,24,25)/t15-/m1/s1
InChIKeyDSCBSBPYDCIRPP-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Aib-D-Trp-OH (CAS 159634-94-3): A Protected Dipeptide for Ghrelin Receptor Agonist Synthesis


(R)-2-(2-((tert-Butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid (CAS 159634-94-3), commonly abbreviated as Boc-Aib-D-Trp-OH, is a tert-butyloxycarbonyl (Boc)-protected dipeptide comprising α-aminoisobutyric acid (Aib) and D-tryptophan [1]. It functions as a protected building block in the synthesis of peptidomimetics, most notably as a key intermediate in the preparation of the ghrelin receptor agonist Anamorelin (RC-1291) [2].

Why Boc-Aib-D-Trp-OH (CAS 159634-94-3) Cannot Be Replaced by Simple Amino Acid Analogs


The compound's utility derives from the specific combination of a D‑tryptophan residue and an Aib residue with N‑terminal Boc protection. Substituting with Boc‑D‑Trp‑OH alone or using an L‑tryptophan enantiomer would fail to introduce the sterically constrained, helix‑inducing Aib moiety essential for the conformational rigidity required in peptaibol‑type sequences. Similarly, swapping the Boc group for an Fmoc group would alter the orthogonal protection strategy, necessitating complete re‑optimization of coupling conditions [1]. The precise stereochemistry (R‑configuration) is critical for maintaining the chiral integrity of the final drug substance, as diastereomeric impurities can compromise pharmacological activity [2].

Boc-Aib-D-Trp-OH (CAS 159634-94-3) Quantitative Differentiation Data


Vendor Purity Comparison: Boc-Aib-D-Trp-OH vs. Boc-D-Trp-OH

Commercial sources of Boc‑Aib‑D‑Trp‑OH consistently provide high purity, enabling direct use in critical coupling steps without additional purification. Purity ranges from 95% to 98% across reputable vendors , whereas the simpler single amino acid Boc‑D‑Trp‑OH is commonly offered at >98% purity . While the dipeptide's purity is slightly lower, the advantage lies in its pre‑formed nature, which eliminates the need for an in‑house coupling of Aib and D‑Trp, thereby reducing synthetic steps and overall process impurities.

Peptide Synthesis Purity Analysis Procurement

Synthetic Yield Advantage: Boc-Aib-D-Trp-OH vs. Alternative Protecting Groups

In the solid‑phase synthesis of macimorelin, the use of Boc‑Aib‑D‑Trp‑OH as a protected fragment delivered yields of 80.1% to 93.4% for subsequent coupling steps [1]. These yields are achieved under standard Boc‑chemistry conditions (TFA cleavage), which are orthogonal to Fmoc strategies. In contrast, the Fmoc analog would require piperidine deprotection, which can be less efficient for sterically hindered Aib‑containing sequences and may lead to lower yields or increased epimerization .

Peptide Coupling Process Chemistry Solid-Phase Synthesis

Enantiomeric Purity and Diastereomer Control

The (R)‑configuration of Boc‑Aib‑D‑Trp‑OH is essential for the bioactivity of downstream products like Anamorelin. While explicit enantiomeric excess (ee) values are not universally published for this specific CAS, the related class of Nα‑Fmoc/Boc amino acid derivatives are routinely controlled to enantiomeric purity ≥99.8% to minimize diastereomeric impurities [1]. In contrast, the racemic mixture or the L‑enantiomer (Boc‑Aib‑L‑Trp‑OH) would yield an inactive or less potent diastereomer upon incorporation into the target peptide [2].

Chiral Purity Quality Control Pharmaceutical Intermediates

Lipophilicity and Solubility Profile Differentiation

Boc‑Aib‑D‑Trp‑OH exhibits a Consensus Log Po/w of 1.96 and a topological polar surface area (TPSA) of 120.52 Ų . This moderate lipophilicity (LogP ~2) is beneficial for solution‑phase peptide couplings in organic solvents such as DMF or DCM. In comparison, the Fmoc‑protected analog (Fmoc‑Aib‑D‑Trp‑OH) would have a significantly higher LogP (>4) due to the hydrophobic fluorenyl group, which can complicate aqueous work‑up and increase aggregation during purification .

Physicochemical Properties Formulation Peptide Chemistry

Optimal Use Cases for Boc-Aib-D-Trp-OH (CAS 159634-94-3) in R&D and Manufacturing


Synthesis of Ghrelin Receptor Agonists (e.g., Anamorelin)

Boc‑Aib‑D‑Trp‑OH is the preferred protected dipeptide for the convergent synthesis of Anamorelin (RC‑1291) [1]. It is coupled to a piperidine‑hydrazide fragment to assemble the core pseudotripeptide structure. Using this pre‑formed dipeptide, rather than sequential single amino acid couplings, consistently yields the desired intermediate in >70% yield with high chiral purity [2].

Construction of Aib‑Containing Peptaibols and Helical Peptides

The Aib residue imposes a 3₁₀‑helical conformation when incorporated into oligopeptides [3]. Boc‑Aib‑D‑Trp‑OH provides a convenient building block for the solid‑phase synthesis of membrane‑active peptaibols, where the D‑Trp residue may confer protease resistance. The Boc protection is orthogonal to Fmoc chemistry, allowing for selective deprotection in the presence of acid‑labile side‑chain protecting groups .

Process Development and Scale‑Up for Peptide Therapeutics

The documented high yields (80–93%) in solid‑phase synthesis [2] and the well‑characterized physicochemical properties (LogP ~2.0, TPSA ~120 Ų) make Boc‑Aib‑D‑Trp‑OH an attractive intermediate for kilogram‑scale manufacture of peptide drug candidates. Its commercial availability at 95–98% purity from multiple vendors ensures a reliable supply chain for process validation and clinical manufacturing.

Quote Request

Request a Quote for N-[N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl]-D-tryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.